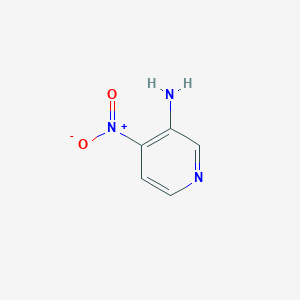

3-Amino-4-nitropyridine

Vue d'ensemble

Description

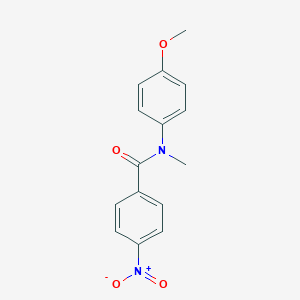

3-Amino-4-nitropyridine, also known as 4-Amino-3-nitropyridine, is a yellow crystalline powder . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-nitropyridine has been analyzed using FTIR and FT Raman spectra . The optimized geometry, intensity, and frequency of the vibrational bands of the compound were obtained by density functional theory using the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis

3-Amino-4-nitropyridine has a molecular weight of 139.11 . It is a solid with a melting point of 203-207 °C (lit.) . It is insoluble in water .Applications De Recherche Scientifique

Pharmaceutical Intermediate

3-Amino-4-nitropyridine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not specified, but intermediates are crucial in drug synthesis processes.

Synthesis of Imidazo[4,5-b]pyridines

3-Amino-4-nitropyridine can be used in the synthesis of Imidazo[4,5-b]pyridines . These compounds have shown potential in various therapeutic areas. They are known to play a crucial role in numerous disease conditions .

GABAA Receptor Modulators

Imidazo[4,5-b]pyridines, which can be synthesized from 3-Amino-4-nitropyridine, are known to be GABAA receptor positive allosteric modulators . This means they can enhance the effect of GABA neurotransmitters, potentially impacting treatments for conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

Imidazo[4,5-b]pyridines are also found to be proton pump inhibitors . These types of drugs reduce the production of acid in the stomach, which can help treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibitors

Another potential application of Imidazo[4,5-b]pyridines is as aromatase inhibitors . These types of drugs can block the production of estrogen, which can be beneficial in the treatment of certain types of breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[4,5-b]pyridines have also been found to be NSAIDs . These drugs can reduce inflammation and pain in the body .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Amino-4-nitropyridine, also known as 4-nitropyridin-3-amine, is a chemical compound that primarily targets the respiratory system . It is used as a pharmaceutical intermediate and is often employed in organic synthesis as an intermediate for the production of pyridine derivatives and other related compounds .

Mode of Action

It is known that the compound interacts with its targets through itsamino and nitro functional groups . These groups can participate in various chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

3-Amino-4-nitropyridine is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 3-Amino-4-nitropyridine) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability

Result of Action

The result of the action of 3-Amino-4-nitropyridine is largely dependent on the specific reactions it is involved in. As a pharmaceutical intermediate and a reagent in organic synthesis, it contributes to the formation of a wide range of pyridine derivatives and other related compounds .

Action Environment

The action, efficacy, and stability of 3-Amino-4-nitropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents . It is also important to avoid dust formation and inhalation of the compound .

Propriétés

IUPAC Name |

4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIUYRNIWXQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343048 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-nitropyridine | |

CAS RN |

13505-02-7 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

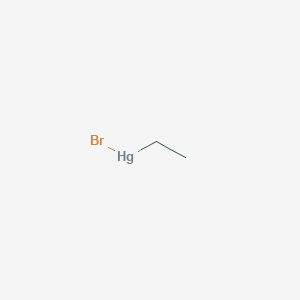

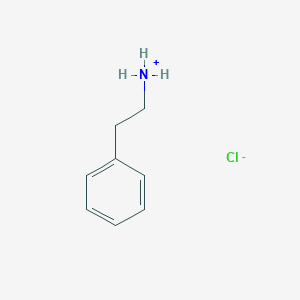

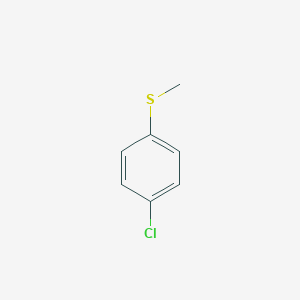

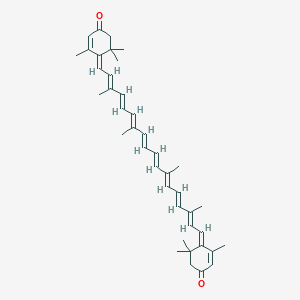

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)